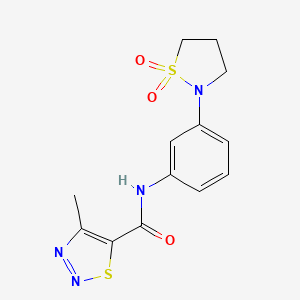

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

This compound features a 1,2,3-thiadiazole-5-carboxamide core substituted with a 4-methyl group and a phenyl ring modified at the 3-position with a 1,1-dioxidoisothiazolidin-2-yl moiety. The sulfone group in the isothiazolidine ring enhances polarity and may influence binding affinity to biological targets, such as ion channels or enzymes involved in oxidative stress pathways.

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S2/c1-9-12(21-16-15-9)13(18)14-10-4-2-5-11(8-10)17-6-3-7-22(17,19)20/h2,4-5,8H,3,6-7H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUOFKAJDULNAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.

Mode of Action

It is believed to interact with the active site of the kinase, potentially inhibiting its activity and thus affecting cell cycle progression.

Biochemical Pathways

The inhibition of CDK2 can affect various biochemical pathways, primarily those involved in cell cycle regulation. This can lead to a halt in cell division and potentially induce cell death in rapidly dividing cells

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of CDK2. This could result in a decrease in cell proliferation and potentially induce apoptosis in certain cell types.

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS Number: 1209650-93-0) is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 338.4 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₄O₃S₂ |

| Molecular Weight | 338.4 g/mol |

| CAS Number | 1209650-93-0 |

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties . A study highlighted that 1,3,4-thiadiazole derivatives demonstrate varying degrees of activity against Gram-positive and Gram-negative bacteria, as well as antifungal efficacy. For instance, compounds with the thiadiazole moiety have shown effective inhibition against Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

In a comparative study, several thiadiazole derivatives were tested for their Minimum Inhibitory Concentration (MIC) values:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32.6 |

| Itraconazole (standard) | 47.5 |

The results suggest that the compound exhibits stronger antibacterial activity than the standard drug itraconazole .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely studied. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, studies have shown that certain thiadiazole compounds can inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation .

Research Findings on Anticancer Activity

A recent study evaluated various thiadiazole derivatives for their cytotoxic effects on cancer cell lines:

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.2 |

| Doxorubicin (standard) | 10.5 |

These findings indicate that while the compound shows promising activity, it may not be as potent as doxorubicin .

Other Biological Activities

In addition to antimicrobial and anticancer properties, thiadiazole derivatives have been investigated for various other biological activities:

Scientific Research Applications

Anticancer Applications

The compound has demonstrated promising anticancer properties through various studies. Research indicates that derivatives of thiadiazole compounds often exhibit potent activity against multiple cancer cell lines.

- Mechanism of Action : Thiadiazole derivatives, including the compound , have been shown to inhibit key enzymes involved in DNA synthesis and cell division. For instance, they target thymidylate synthase, which is crucial for DNA replication. This inhibition leads to reduced proliferation of cancer cells, making these compounds potential candidates for cancer therapy .

-

Case Studies :

- In vitro studies have shown that certain thiadiazole derivatives achieve significant growth inhibition against human cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). The percent growth inhibition (PGI) values against these cell lines have been reported to range from 51% to 86% depending on the specific derivative tested .

- Molecular docking studies have further elucidated the binding affinities of these compounds with target proteins like dihydrofolate reductase, reinforcing their potential as anticancer agents .

Antimicrobial Applications

The compound also exhibits significant antimicrobial properties. Thiadiazole derivatives are known for their broad-spectrum activity against various pathogens.

- Mechanism of Action : The antimicrobial efficacy is attributed to the ability of thiadiazoles to disrupt bacterial cell walls and inhibit vital metabolic pathways within microbial cells. This action can lead to both bactericidal and bacteriostatic effects .

-

Case Studies :

- A series of synthesized thiadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds displayed potent antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- In a comparative study, some thiadiazole compounds showed effectiveness against resistant strains of bacteria, highlighting their potential in overcoming antibiotic resistance .

Pharmacological Insights

The pharmacological profiles of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide derivatives suggest a multifaceted approach in drug development.

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

The following compounds share the 4-methyl-1,2,3-thiadiazole-5-carboxamide scaffold but differ in substituents on the phenyl ring, leading to divergent biological activities:

2.2 Key Differences and Implications

Substituent Effects on Bioactivity :

- BTP2 : The bis(trifluoromethyl)pyrazole group enhances lipophilicity and specificity for Orai1-mediated SOCE inhibition, making it a potent tool for studying calcium-dependent pathologies like heart failure .

- Tiadinil : The chloro-methylphenyl group confers plant-specific SAR activation without direct antimicrobial effects, highlighting the role of substituents in agrochemical design .

- Main Compound : The 1,1-dioxidoisothiazolidine group introduces a polar sulfone moiety, which may alter target engagement compared to BTP2’s trifluoromethyl groups. This could reduce off-target effects or improve solubility .

- Therapeutic vs. Agricultural Applications: BTP2 and the main compound are research-focused, whereas tiadinil is commercially deployed, illustrating how minor structural changes pivot applications from human health to agriculture.

Pharmacokinetic Properties :

- The dimethoxyphenyl analogue (density 1.339 g/cm³) and thiomorpholine derivative likely exhibit improved membrane permeability compared to the more polar main compound, though in vivo data are lacking .

Q & A

Q. What are the standard synthetic routes for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

The synthesis involves sequential steps:

- Isothiazolidine-dioxide formation : Cyclization of a thioamide precursor with oxidation (e.g., H₂O₂ or mCPBA) to introduce the 1,1-dioxido group.

- Thiadiazole-carboxamide coupling : Amide bond formation between the isothiazolidine-phenyl intermediate and 4-methyl-1,2,3-thiadiazole-5-carboxylic acid using coupling agents like EDCl/DMAP in dichloromethane.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield the final compound (50–70% purity) .

Q. What spectroscopic and crystallographic methods confirm the compound’s structure?

- ¹H/¹³C NMR : Key signals include δ 3.5–4.5 ppm (isothiazolidine-dioxide protons) and δ 8.0–8.5 ppm (thiadiazole aromatic protons).

- FT-IR : Peaks at 1670 cm⁻¹ (amide C=O) and 1320 cm⁻¹ (S=O stretching).

- X-ray crystallography : SHELXL refines high-resolution data (<1.0 Å) to resolve intramolecular interactions (e.g., hydrogen bonds between amide and isothiazolidine groups). TWIN commands address crystallographic disorder .

Q. What initial biological assays are recommended for activity screening?

- SOCE inhibition : Calcium imaging (Fura2-AM) in endothelial cells pre-treated with 20 µM compound, comparing to BTP2 (a known SOCE inhibitor) .

- Kinase inhibition : ATPase assays against kinases like PKC or EGFR (IC₅₀ determination via fluorescence polarization).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced Questions

Q. How can reaction conditions optimize the synthesis of the isothiazolidine-dioxide intermediate?

- Oxidant selection : mCPBA in DCM (85% yield) outperforms H₂O₂ (60%) due to better regioselectivity.

- Temperature control : Reflux at 50°C minimizes byproducts (e.g., over-oxidation) compared to room temperature.

- Solvent polarity : Acetonitrile improves solubility but reduces yield vs. DCM .

Q. How to resolve contradictions in reported biological activity across studies?

- Assay standardization : Use identical cell lines (e.g., HUVECs for SOCE) and compound batches (HPLC purity >95%).

- Orthogonal validation : Cross-check with electrophysiology (patch-clamp for Orai1 inhibition) or thermal shift assays (target engagement).

- Structural analogs : Compare with BTP2 or phenyl-isothiazolidine derivatives to isolate structure-activity relationships .

Q. What mechanistic approaches elucidate target interactions?

- Molecular docking : AutoDock Vina predicts binding to Orai1’s hydrophobic cavity (ΔG ≈ -9.5 kcal/mol).

- Site-directed mutagenesis : Replace Orai1 residues (e.g., L273D) to disrupt binding, confirmed via calcium influx assays.

- Competitive binding : Fluorescent probes (e.g., Cy3-labeled compound) quantify displacement by unlabeled ligands .

Q. How to address crystallographic challenges like twinning or disorder?

- Data collection : High-resolution synchrotron data (0.8 Å) at 100 K reduces thermal motion artifacts.

- Refinement strategies : SHELXL’s TWIN and SIMU commands model disorder in the thiadiazole ring.

- Validation tools : R₁/Rfree convergence (<5% difference) and electron density maps (2Fo-Fc > 1σ) ensure model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.